Linolenyl alcohol

Membrane Permeability Tumor Cell Biology Drug Delivery

Linolenyl alcohol (CAS 506-44-5), also designated (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol, is an 18-carbon straight-chain primary fatty alcohol characterized by three cis-configured double bonds at the Δ9, Δ12, and Δ15 positions and a terminal hydroxyl group. It is a member of the C18 unsaturated fatty alcohol series, closely related to oleyl alcohol (C18:1, one cis double bond at Δ9) and linoleyl alcohol (C18:2, two cis double bonds at Δ9 and Δ12).

Molecular Formula C18H32O
Molecular Weight 264.4 g/mol
CAS No. 506-44-5
Cat. No. B013389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinolenyl alcohol
CAS506-44-5
Synonyms(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol; Z9Z12Z15-18OH; 
Molecular FormulaC18H32O
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCCO
InChIInChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3/b4-3-,7-6-,10-9-
InChIKeyIKYKEVDKGZYRMQ-PDBXOOCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Linolenyl Alcohol (CAS 506-44-5) as a Polyunsaturated C18 Fatty Alcohol: Key Physicochemical and Biological Baseline for C18 Analog Selection


Linolenyl alcohol (CAS 506-44-5), also designated (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol, is an 18-carbon straight-chain primary fatty alcohol characterized by three cis-configured double bonds at the Δ9, Δ12, and Δ15 positions and a terminal hydroxyl group . It is a member of the C18 unsaturated fatty alcohol series, closely related to oleyl alcohol (C18:1, one cis double bond at Δ9) and linoleyl alcohol (C18:2, two cis double bonds at Δ9 and Δ12). The compound's molecular formula is C18H32O, with a molecular weight of approximately 264.45 g/mol, and it exists as a colorless to pale yellow liquid at ambient temperature with a boiling point of 374.2°C at 760 mmHg .

Why Linolenyl Alcohol Cannot Be Interchanged with Oleyl or Linoleyl Alcohol in C18 Fatty Alcohol-Dependent Assays


Within the C18 unsaturated fatty alcohol series, seemingly minor structural variations—specifically the number of cis double bonds (one, two, or three)—precipitate substantial, non-linear shifts in key biophysical and biological behaviors. Direct comparative studies demonstrate that transitioning from oleyl (C18:1) to linoleyl (C18:2) to α-linolenyl (C18:3) alcohol yields quantifiably distinct outcomes in critical experimental contexts, including cellular membrane permeability and aggregation behavior in nonaqueous systems [1][2]. Consequently, assuming functional equivalence between these C18 analogs is scientifically unsound; experimental outcomes, particularly in antimicrobial, permeation, and colloidal studies, are intrinsically linked to the precise degree of unsaturation. The following quantitative evidence guide delineates these verifiable points of differentiation to inform selection.

Quantitative Differentiation of Linolenyl Alcohol (C18:3) from Oleyl (C18:1) and Linoleyl (C18:2) Alcohols: Evidence for Scientific Selection


Cellular Membrane Permeability Ranking in Tumor Cells: α-Linolenyl Alcohol (C18:3) Exhibits the Lowest Permeability Among C18 Analogs

A direct head-to-head study examining the transmembrane permeation of three C18 unsaturated fatty alcohols into tumor cells under hyperthermic conditions (37°C and 42°C) established a clear rank order. α-Linolenyl alcohol (C18:3) demonstrated the lowest degree of intercellular accumulation, in contrast to oleyl alcohol (C18:1), which showed the highest permeability [1]. The amount of intracellular accumulation for these unsaturated alcohols was found to be nearly proportional to their observed DNA synthesis-inhibitory activity, with the least permeable α-linolenyl alcohol also being the least inhibitory [1].

Membrane Permeability Tumor Cell Biology Drug Delivery

Aggregation Behavior in Nonaqueous Systems: Linolenyl Alcohol CMC and Aggregate Formation Distinguished from Other C18 Analogs

In a comparative study of six C18 fatty alcohols in methanol, the degree of unsaturation and double bond configuration were found to significantly influence aggregation phenomena [1]. Linolenyl alcohol (9Z,12Z,15Z-octadecatrien-1-ol) was shown to form large, polydisperse aggregates in methanol, a behavior confirmed via equivalent conductivity and photon correlation spectroscopy [1]. The critical micelle concentration (CMC) results from this study explicitly demonstrated that variations in the number and geometry (cis vs. trans) of double bonds among C18 alcohols lead to quantifiably different aggregation properties [1].

Colloid Chemistry Surfactant Science Nonaqueous Microemulsions

Antibacterial Activity Against Mycoplasma: Linolenyl Alcohol is Quantifiably Less Effective Than Saturated Primary Alcohols

A comparative study evaluating the growth inhibition of Mycoplasma gallisepticum and Mycoplasma pneumoniae found a clear differential in activity between unsaturated and saturated long-chain alcohols. Linolenyl alcohol, along with oleyl and linoleyl alcohols, was 'considerably less effective' as a growth inhibitor than primary saturated alcohols of similar chain length under identical test conditions (64 μM) [1].

Antimicrobial Susceptibility Mycoplasma Structure-Activity Relationship

Antibacterial Activity Against Oral Pathogens: Linolenyl Alcohol's Weaker Activity Relative to the Saturated Tridecan-1-ol

In a study specifically evaluating antimicrobials against Streptococcus mutans BHT, a primary causative agent of dental caries, linolenyl alcohol was found to be less active than the saturated alcohol tridecan-1-ol [1]. Tridecan-1-ol was identified as the most active compound, eliciting a bacteriostatic effect at concentrations where linolenyl alcohol failed to inhibit growth [1].

Oral Microbiology Dental Caries Antibacterial Screening

High-Value Application Scenarios for Linolenyl Alcohol (CAS 506-44-5) Based on Quantitative Differentiation Evidence


Model Compound for Studying Unsaturation-Dependent Membrane Permeability

Linolenyl alcohol serves as a defined, low-permeability reference point in the C18 unsaturated alcohol series. Its quantifiably lowest transmembrane permeation, compared to oleyl and linoleyl alcohols [1], makes it an essential compound for structure-activity relationship (SAR) studies investigating how the degree of unsaturation governs cellular uptake, intracellular accumulation, and downstream biological effects. Researchers can use it to establish the lower boundary of permeability for this homologous series.

Specific Component in Nonaqueous Colloidal and Microemulsion Systems

Given its unique aggregation behavior, driven by three cis double bonds [1], linolenyl alcohol is a non-substitutable component for formulating or studying nonaqueous microemulsions and aggregates. Its distinct critical micelle concentration (CMC) and polydisperse aggregate formation in methanol differentiate it from other C18 alcohols, allowing researchers to precisely tune colloidal properties by leveraging its specific degree of unsaturation.

Weak Antimicrobial Control or Baseline in Mycoplasma and Oral Bacteria Assays

In antimicrobial research, linolenyl alcohol's established weak activity against Mycoplasma species [1] and Streptococcus mutans provides a valuable, low-potency baseline. It can be used as a comparator to benchmark the activity of more potent compounds or as a control where a non-toxic, structurally similar fatty alcohol is required. Its specific, quantifiably weaker profile prevents it from confounding results in studies focused on potent antimicrobials.

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